molecular formula C8H11NO2 B6150779 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid CAS No. 34294-61-6

2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6150779
CAS No.: 34294-61-6
M. Wt: 153.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . One common method includes the use of 2,4,4-trimethoxybutan-1-amine under reflux conditions, which results in the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation and cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.

Scientific Research Applications

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 2-Methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of three methyl groups at positions 2, 4, and 5 of the pyrrole ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

34294-61-6

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.